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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzyl alcohol

Cat. No.: B1268467

This guide provides a detailed spectroscopic comparison of 5-Bromo-2-methoxybenzyl
alcohol and its key derivatives. The data presented is intended for researchers, scientists, and
professionals in drug development to facilitate compound identification, characterization, and
quality control. The guide includes quantitative data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental
protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Bromo-2-methoxybenzyl
alcohol and selected derivatives, allowing for a direct comparison of their spectral features.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CH20H -OCHs -OH Solvent

5-Bromo-2-
7.42 (d), 7.28

methoxybenz 4.65 (s) 3.85(s) 2.50 (1) CDCls
(dd), 6.75 (d)

yl alcohol[1]

2- 7.25-7.35

Methoxybenz  (m), 6.85- 4.70 (s) 3.86 (s) 2.60 () CDCls

yl alcohol[2] 6.95 (m)

5-Bromo-2-
7.29 (d), 7.23 5.40 (s), 2.10

hydroxybenzy 4.75 (s) DMSO-ds
(dd), 6.78 (d) ®

| alcohol[3]

5-Bromo-2-
7.95(),7.65 10.35¢(s, -

methoxybenz 3.92 (s) CDCls
(dd), 6.95 (d) CHO)

aldehyde[4]

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

Ar-C Ar-C-O Ar-C-Br -CH20H -OCHs Solvent

5-Bromo-2- 132.5,
methoxybe  130.0,

156.0 113.0 61.5 55.8 CDCls
nzyl 115.5,
alcohol[5] 112.0
2- 130.5,
Methoxybe  128.8,

157.5 - 62.0 55.3 CDClIs
nzyl 120.8,
alcohol[2] 110.5
5-Bromo-2- 132.9,
hydroxybe 130.2,

155.0 110.0 63.0 - DMSO-ds
nzyl 117.5,
alcohol[6] 115.9
5-Bromo-2-  135.0,
methoxybe  133.8, 189.0 (-

160.5 114.5 56.2 CDCls
nzaldehyd 128.0, CHO)

e[4] 113.5

Table 3: IR Spectroscopic Data (Key Absorptions in cm=1)
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Compoun O-H C-H (sp3) C-H (Ar) C=0 Cc-0 C-Br
d Stretch Stretch Stretch Stretch Stretch Stretch
5-Bromo-2-
methoxybe 3400
2950, 2870 3050 - 1240, 1020 ~650

nzyl (broad)
alcohol[5]
2-
Methoxybe

3380
nzyl 2940, 2860 3060 - 1245, 1025 -

(broad)
alcohol[7]
[8]
5-Bromo-2- 3350
hydroxybe (broad, Ar-

2930, 2850 3040 - 1250, 1010 ~660

nzyl OH, -
alcohol[9] CH20H)
5-Bromo-2-
methoxybe 2850, 2750

- 3070 1680 1255, 1015 ~670
nzaldehyd (aldehyde)
e[4]

Table 4: Mass Spectrometry Data (Key Fragments m/z)
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Compoun Molecular [M- Base
[M-H]*+ [M-OH]* [M-Br]*
d lon [M]* OCHs]* Peak

5-Bromo-2-
methoxybe

| 216/218 215/217 199/201 185/187 137 137
nzy

alcohol[5]

2-
Methoxybe

138 137 121 107 - 107
nzyl

alcohol[10]

5-Bromo-2-
hydroxybe

| 202/204 201/203 185/187 - 123 123
nzyl

alcohol

5-Bromo-2-
methoxybe

214/216 213/215 - 183/185 135 213/215
nzaldehyd

e[4]

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The
following protocols provide a general methodology for the spectroscopic analysis of 5-Bromo-
2-methoxybenzyl alcohol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte was accurately weighed and
dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.
[11]

 Instrumentation: *H and 3C NMR spectra were recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).[11]
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» 'H NMR Acquisition: Spectra were acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR Acquisition: Proton-decoupled 13C NMR spectra were acquired. To ensure accurate
integration for quantitative analysis, parameters were set to account for long relaxation times
and the Nuclear Overhauser Effect (NOE).[11] Chemical shifts are reported in ppm relative to
the solvent peak.

Infrared (IR) Spectroscopy

o Technique: Attenuated Total Reflectance (ATR) FTIR spectroscopy was primarily used for its
minimal sample preparation.[12][13]

e Sample Preparation: A small amount of the solid or liquid sample was placed directly onto
the ATR crystal (e.g., diamond or zinc selenide).[12][14] For solid samples, firm and uniform
pressure was applied to ensure good contact between the sample and the crystal.[12]

 Instrumentation: Spectra were recorded on an FTIR spectrometer.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded first.
The sample spectrum was then collected and ratioed against the background. Spectra were
typically recorded over the range of 4000-600 cm~1 with a resolution of 4 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Approximately 1 mg of the analyte was dissolved in 1 mL of a volatile
solvent such as dichloromethane or ethyl acetate.[15]

 Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an electron
ionization (EI) source was used.[16]

e GC Conditions:

o Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness) was used.[16]

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
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o Injector: Split/splitless injector operated in split mode at 250°C.

o Oven Program: A temperature gradient was used to ensure separation, for example,
starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

e MS Conditions:
o lonization Mode: Electron Impact (El) at 70 eV.[16]
o Mass Range: Scanned from m/z 35 to 500.[16]

o Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and
characteristic fragmentation patterns. The presence of bromine results in a characteristic
isotopic pattern ([M]*, [M+2]*) with approximately equal intensities.

Visualizing a Key Transformation

A common reaction involving benzyl alcohols is their oxidation to the corresponding aldehydes.
The following diagram illustrates this transformation for 5-Bromo-2-methoxybenzyl alcohol.
This is a crucial reaction in synthetic chemistry for producing valuable intermediates.
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Oxidizing Agent
(e.g., PCC, MnO2)

5-Bromo-2-methoxybenzyl alcohol Oxidation 5-Bromo-2-methoxybenzaldehyde

(CsH9Bro2) (CsH7BrO2)

Click to download full resolution via product page

Caption: Oxidation of 5-Bromo-2-methoxybenzyl alcohol to its corresponding aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

